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For Researchers, Scientists, and Drug Development Professionals

ER-176 has emerged as a significant third-generation radioligand for the 18 kDa translocator

protein (TSPO), a key biomarker for neuroinflammation. Its clinical and research utility is

underscored by its high binding affinity and improved selectivity profile compared to earlier

generation compounds. This guide provides a comparative analysis of ER-176, focusing on its

target selectivity, particularly in relation to the common genetic variation in TSPO, and

discusses the available information on its broader cross-reactivity.

Executive Summary
ER-176 demonstrates high affinity for the 18 kDa translocator protein (TSPO). A key advantage

of ER-176 over many second-generation TSPO radioligands is its relatively low sensitivity to

the single nucleotide polymorphism rs6971 in the TSPO gene. This genetic variation leads to

different binding affinities in the human population, complicating the interpretation of imaging

data. While comprehensive cross-reactivity data for ER-176 against a broad panel of other

receptors and enzymes are not extensively available in the public domain, its focused

development as a PET radioligand has prioritized high selectivity for TSPO. This guide will

compare ER-176 with other notable TSPO ligands, providing available data on their binding

affinities and sensitivity to the TSPO polymorphism.

Comparison of TSPO Ligand Binding Affinity
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The binding affinity of a radioligand to its target is a critical parameter for its effectiveness. The

following table summarizes the binding potential (BPND), a measure of specific binding in the

brain, for ER-176 and other commonly used TSPO PET radioligands.

Radioligand

Binding Potential
(BPND) in High-
Affinity Binders
(HABs)

Binding Potential
(BPND) in Low-
Affinity Binders
(LABs)

Reference

11C-ER176 4.2 ± 1.3 1.4 ± 0.8 [1][2]

11C-PBR28 ~1.2
Not reliably

quantifiable
[1][2]

11C-(R)-PK11195 ~0.75 ~0.75 [3]

Sensitivity to TSPO Genetic Polymorphism (rs6971)
The rs6971 polymorphism in the TSPO gene results in three genotypes: high-affinity binders

(HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Second-generation

ligands, such as 11C-PBR28, show a marked decrease in binding in LABs, effectively

excluding this portion of the population from studies. ER-176 exhibits significantly lower

sensitivity to this polymorphism, allowing for more inclusive research.

Radioligand
Ratio of Binding
Affinity (HABs vs.
LABs)

Implications Reference

11C-ER176
~3.0 (in vivo BPND

ratio)

Enables quantification

of TSPO in all

genotypes

[4]

11C-PBR28
High (not reliably

quantifiable in LABs)

Studies are often

limited to HABs and

MABs

[3]

11C-(R)-PK11195 ~1.0

Low sensitivity, but

lower signal-to-noise

ratio

[3]
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Cross-Reactivity and Off-Target Binding
A crucial aspect of any drug or probe's safety and specificity is its potential to bind to

unintended targets. Ideally, a comprehensive screening against a panel of receptors, ion

channels, transporters, and enzymes would be performed to assess cross-reactivity.

Publicly available, comprehensive cross-reactivity screening data for ER-176 against a broad

safety panel of off-targets were not identified during the literature review for this guide. The

development of ER-176 has been highly focused on optimizing its properties as a selective

TSPO PET radioligand.

The chemical scaffold of ER-176 is a quinazoline carboxamide. While various biological

activities have been reported for compounds with this core structure, specific off-target effects

cannot be directly inferred for ER-176 without dedicated experimental data.

Experimental Methodologies
The data presented in this guide are primarily derived from in vivo Positron Emission

Tomography (PET) imaging studies in humans and non-human primates, as well as in vitro

binding assays.

In Vivo PET Imaging and Quantification of Binding
Potential (BPND)

Radioligand Administration: A tracer dose of the 11C-labeled radioligand (e.g., 11C-ER176)

is administered intravenously to the subject.

PET Scanning: Dynamic PET scans are acquired over a period of time (typically 90-120

minutes) to measure the distribution of the radioligand in the brain.

Arterial Blood Sampling: To generate an input function, arterial blood samples are taken

throughout the scan to measure the concentration of the radioligand in plasma.

Metabolite Analysis: Plasma samples are analyzed to distinguish the parent radioligand from

its radioactive metabolites.
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Kinetic Modeling: The time-activity curves from brain regions of interest and the metabolite-

corrected arterial input function are fitted to a kinetic model (e.g., a two-tissue compartment

model) to estimate the total distribution volume (VT).

Determination of Non-Displaceable Binding (VND): VND, representing non-specific binding,

is determined using a reference region devoid of the target or through a blocking study

where a high dose of a non-radioactive ligand is administered to saturate the specific binding

sites.

Calculation of BPND: The binding potential is calculated as BPND = (VT - VND) / VND.

Visualizations
Signaling Pathway Context: TSPO Function
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Conceptual Pathway of TSPO Function
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Caption: Conceptual pathway of TSPO's role in cholesterol transport and cellular processes.

Experimental Workflow: Comparative PET Study
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Workflow for Comparative PET Imaging Study
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Caption: Simplified workflow for a comparative PET imaging study of TSPO ligands.
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Conclusion
ER-176 represents a significant advancement in the development of PET radioligands for

imaging TSPO. Its high binding affinity and, most notably, its reduced sensitivity to the common

rs6971 genetic polymorphism make it a more versatile tool for studying neuroinflammation

across the general population compared to second-generation ligands like 11C-PBR28. While

comprehensive data on its cross-reactivity with a broad range of other potential targets is not

publicly available, its characterization as a highly selective TSPO ligand is well-supported by

the existing literature. For researchers and drug development professionals, ER-176 offers a

more inclusive and reliable method for quantifying TSPO expression in the brain. Future

publications of broader safety and selectivity panel data would be beneficial to fully complete

the cross-reactivity profile of this promising imaging agent.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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